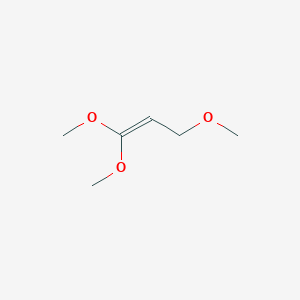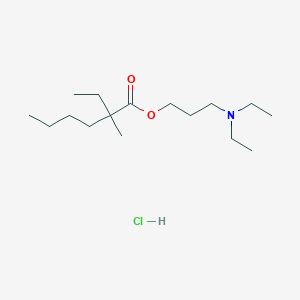
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a diethylamino group and a 2-ethyl-2-methylhexanoate moiety, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride typically involves the reaction of diethylamine with 2-ethyl-2-methylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, esters, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool for studying molecular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Diethylaminoethanol hydrochloride: Shares the diethylamino group but differs in the alkyl chain structure.
N,N-Diethylcysteamine: Contains a similar diethylamino group but with a different functional group attached.
Uniqueness
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride is unique due to its specific combination of the diethylamino group and the 2-ethyl-2-methylhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it more versatile and effective in certain applications compared to its analogs .
Propiedades
Número CAS |
38370-70-6 |
|---|---|
Fórmula molecular |
C16H34ClNO2 |
Peso molecular |
307.9 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 2-ethyl-2-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-6-10-12-16(5,7-2)15(18)19-14-11-13-17(8-3)9-4;/h6-14H2,1-5H3;1H |
Clave InChI |
USIIGLVAVCCXCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CC)C(=O)OCCCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



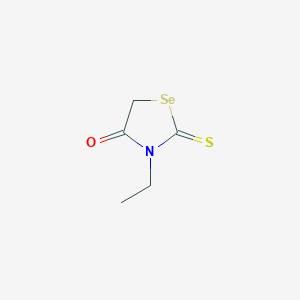

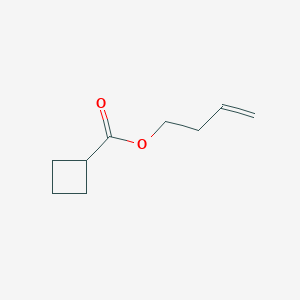
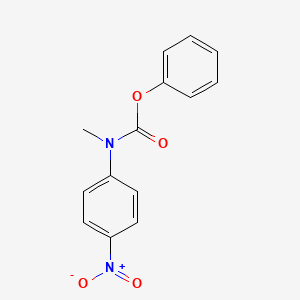
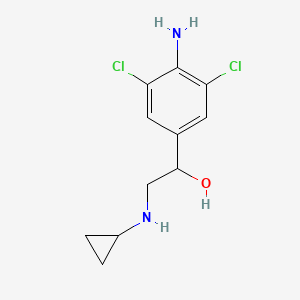
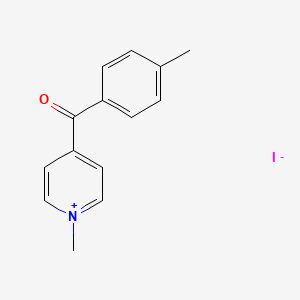

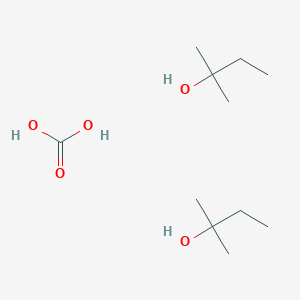
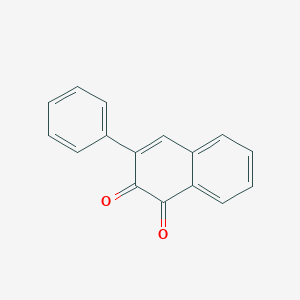
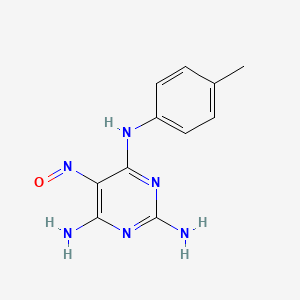
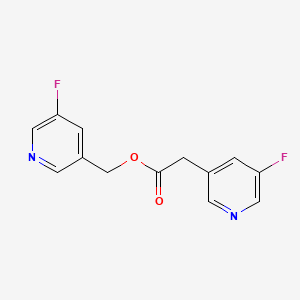
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
